4-Chloro-N-(3,4,5,6-tetrahydropyridin-2-YL)benzenesulfonamide
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor-W-18 involves the dealkylation of W-18. The process typically includes the following steps:
Starting Material: W-18, which is 4-chloro-N-(3,4,5,6-tetrahydro-2-pyridinyl)-benzenesulfonamide.
Dealkylation Reaction: The dealkylation process involves removing the ethyl group from W-18 to produce Nor-W-18. This reaction can be achieved using various reagents and conditions, such as strong acids or bases, under controlled temperatures.
Industrial Production Methods: Industrial production of Nor-W-18 would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Nor-W-18 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Nor-W-18 into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Nor-W-18 molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield different amines.
Scientific Research Applications
Nor-W-18 has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for studying the properties and reactions of similar compounds.
Biology: Investigated for its potential interactions with biological systems and receptors.
Medicine: Explored for its potential analgesic properties and effects on pain pathways.
Industry: Utilized in forensic science for the detection and analysis of related substances in various samples.
Mechanism of Action
The exact mechanism of action of Nor-W-18 is not fully understood. it is known to interact with various molecular targets and pathways. Nor-W-18 is structurally similar to known analgesics and may exert its effects by modulating specific receptors or enzymes involved in pain perception and signal transduction .
Comparison with Similar Compounds
Nor-W-18 is part of a series of compounds, including W-18, W-15, and other analogues. Compared to these compounds, Nor-W-18 is unique due to its specific structural modifications and dealkylation. Similar compounds include:
W-18: The parent compound from which Nor-W-18 is derived.
W-15: Another analogue with similar analgesic properties.
Desphenethyl-W-15: A structurally related compound with similar applications.
Nor-W-18’s uniqueness lies in its specific structural features and the resulting differences in its chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(2,3,4,5-tetrahydropyridin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZKDMGAXVMSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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